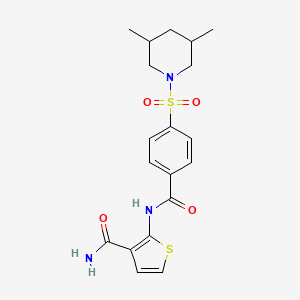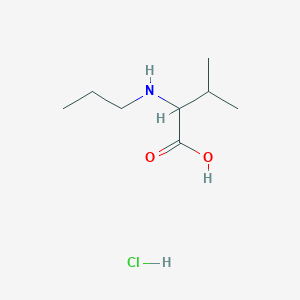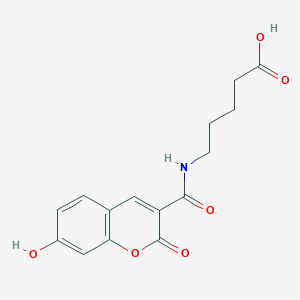
5-(7-Hydroxy-2-oxo-2H-chromen-3-carboxamido)pentansäure
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
5-(7-Hydroxy-2-oxo-2H-chromene-3-carboxamido)pentanoic acid has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound’s structural similarity to natural coumarins makes it a useful tool in studying enzyme interactions and metabolic pathways.
Industry: It can be used in the synthesis of dyes, optical brighteners, and other industrial chemicals.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-(7-Hydroxy-2-oxo-2H-chromene-3-carboxamido)pentanoic acid typically involves the reaction of 7-hydroxy-2-oxo-2H-chromene-3-carboxylic acid with pentanoic acid derivatives under specific conditions. The reaction is often carried out in the presence of coupling agents such as dicyclohexylcarbodiimide (DCC) and catalysts like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond .
Industrial Production Methods
Analyse Chemischer Reaktionen
Types of Reactions
5-(7-Hydroxy-2-oxo-2H-chromene-3-carboxamido)pentanoic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl group at the 7-position can be oxidized to form corresponding ketones or aldehydes.
Reduction: The carbonyl group in the chromene ring can be reduced to form alcohols.
Substitution: The amide group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield 7-oxo derivatives, while reduction of the carbonyl group can produce 7-hydroxy derivatives.
Wirkmechanismus
The mechanism of action of 5-(7-Hydroxy-2-oxo-2H-chromene-3-carboxamido)pentanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s chromene ring structure allows it to bind to active sites of enzymes, potentially inhibiting their activity. Additionally, the amide group can form hydrogen bonds with target molecules, enhancing its binding affinity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
7-Hydroxy-2-oxo-2H-chromene-3-carboxylic acid: Shares the chromene core structure but lacks the pentanoic acid moiety.
7-Hydroxycoumarin: A simpler coumarin derivative with similar hydroxyl and carbonyl functionalities.
4-Formyl-7-(diethylamino)-coumarin: Contains a formyl group and diethylamino substituent, differing in functional groups and overall structure.
Uniqueness
5-(7-Hydroxy-2-oxo-2H-chromene-3-carboxamido)pentanoic acid is unique due to its combination of the chromene ring with a pentanoic acid moiety, which imparts distinct chemical and biological properties. This structural uniqueness allows it to interact with a broader range of molecular targets and participate in diverse chemical reactions.
Eigenschaften
IUPAC Name |
5-[(7-hydroxy-2-oxochromene-3-carbonyl)amino]pentanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO6/c17-10-5-4-9-7-11(15(21)22-12(9)8-10)14(20)16-6-2-1-3-13(18)19/h4-5,7-8,17H,1-3,6H2,(H,16,20)(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AYARTTAYIXFPSR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1O)OC(=O)C(=C2)C(=O)NCCCCC(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![1-[2-[(2-Chloro-6-fluorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]propan-1-one](/img/structure/B2556563.png)

![(E)-methoxy({6-phenylimidazo[2,1-b][1,3]thiazol-5-yl}methylidene)amine](/img/structure/B2556565.png)
![tert-butyl N-[(3R)-4,4-difluoropiperidin-3-yl]carbamate](/img/structure/B2556567.png)
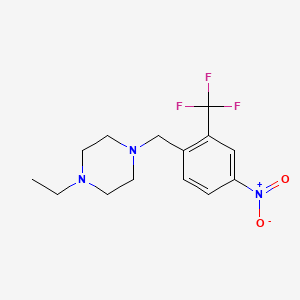
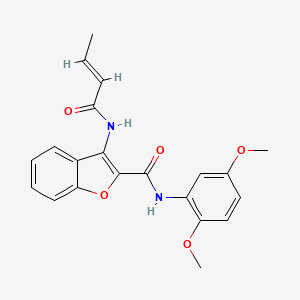
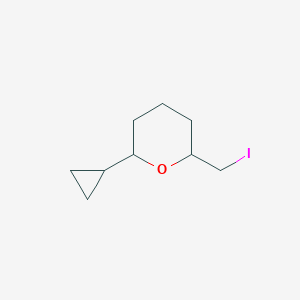
![(Z)-N-(3-allyl-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)-3-methoxy-2-naphthamide](/img/structure/B2556573.png)
![2-[(2,6-Dichlorophenyl)methyl]-4,7-dimethyl-6-prop-2-enylpurino[7,8-a]imidazole-1,3-dione](/img/new.no-structure.jpg)
![(4-ethoxyphenyl)[4-(4-methoxyphenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-yl]methanone](/img/structure/B2556579.png)
![(Z)-3-[4-[(2-Chlorophenyl)methoxy]-3-methoxyphenyl]-2-cyano-N-(2-methoxy-4-nitrophenyl)prop-2-enamide](/img/structure/B2556580.png)
![4-methyl-N-[5-(2,3,5,6-tetramethylphenyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2556581.png)
